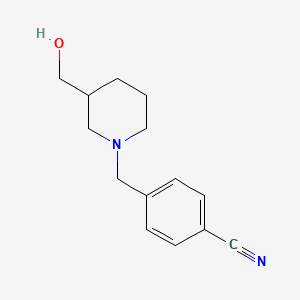

4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile

Description

Properties

IUPAC Name |

4-[[3-(hydroxymethyl)piperidin-1-yl]methyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c15-8-12-3-5-13(6-4-12)9-16-7-1-2-14(10-16)11-17/h3-6,14,17H,1-2,7,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSLDZRQZSKBKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=C(C=C2)C#N)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile typically involves the reaction of 4-cyanobenzyl chloride with 3-(hydroxymethyl)piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed

Oxidation: 4-((3-(Carboxymethyl)piperidin-1-yl)methyl)benzonitrile.

Reduction: 4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzylamine.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile

- CAS Registry Number : 1155505-48-8

- Molecular Formula : C₁₄H₁₈N₂O

- Molecular Weight : 230.31 g/mol

- Structural Features : The compound consists of a benzonitrile core substituted with a piperidine ring at the para position. The piperidine moiety is further modified with a hydroxymethyl group at the 3-position, connected via a methylene (-CH₂-) linker .

Physicochemical Properties :

- Storage : Stable under dry conditions at room temperature.

- Hazard Profile : Classified under GHS warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The following compounds share structural similarities with the target molecule, primarily through the benzonitrile core and piperidine-based substituents. Key differences lie in substituent groups, linker chemistry, and functionalization, which influence physicochemical and biological properties.

Key Physicochemical and Functional Comparisons

Direct attachment of hydroxymethyl to piperidine () reduces steric bulk compared to the target’s methylene bridge.

Substituent Effects: Hydroxymethyl vs. Aminomethyl: The hydroxymethyl group (target) offers hydrogen-bonding capability, while the aminomethyl group () provides a protonatable site, influencing solubility and receptor affinity .

Biological Activity :

- Menin-MLL inhibitors (e.g., ) highlight the importance of bulky substituents (cyclopentyl, fluorophenyl) for high-affinity binding, suggesting that the target’s hydroxymethyl group may need optimization for similar efficacy .

- Hydantoin-based analogs () demonstrate androgen receptor antagonism, implying that the benzonitrile core is versatile for diverse therapeutic targets .

Biological Activity

4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile, a compound with the molecular formula C₁₄H₁₈N₂O and a molecular weight of approximately 230.31 g/mol, has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a piperidine ring, a benzonitrile moiety, and a hydroxymethyl substituent, which contribute to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structural characteristics of this compound are crucial for understanding its biological interactions. The compound's piperidine ring enhances its pharmacological properties, while the benzonitrile group is associated with various biological activities.

Table 1: Structural Comparison with Related Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| This compound | C₁₄H₁₈N₂O | Hydroxymethyl substitution on piperidine |

| 3-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}benzonitrile | C₁₄H₁₈N₂O | Variation in hydroxymethyl position |

| 2-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile | C₁₃H₁₆N₂O | Different substitution pattern |

The mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors, potentially leading to inhibition or activation of various biological pathways. The presence of the hydroxymethyl group may also modulate the compound's selectivity and activity.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

1. Anticancer Properties

Studies have shown that certain piperidine derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, related compounds have demonstrated high activity against colon cancer and leukemia cell lines by inducing DNA fragmentation and activating apoptotic pathways (caspase activation) .

2. Neuroprotective Effects

Given the structural similarities to known neuroprotective agents, there is potential for this compound to be explored in the context of neurodegenerative diseases. Piperidine derivatives have been investigated for their roles in modulating neurotransmitter systems and protecting neuronal cells from apoptosis.

3. Enzyme Inhibition

The compound may serve as an inhibitor for various enzymes involved in metabolic pathways, although specific targets remain to be identified. The piperidine structure is often associated with enzyme inhibition, making it a candidate for further exploration in drug development.

Case Study 1: Anticancer Activity

In one study, a series of piperidine derivatives were evaluated for their cytotoxic effects against human cancer cell lines. The results indicated that compounds structurally related to this compound showed significant lethality towards cancer cells while sparing normal cells .

Case Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of piperidine derivatives in models of neurodegeneration. Compounds exhibiting similar structural features were found to reduce oxidative stress and apoptosis in neuronal cells .

Q & A

Q. What are the common synthetic routes for 4-((3-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile, and what intermediates are critical for its preparation?

The synthesis typically involves nucleophilic substitution or reductive amination reactions. For example, benzonitrile derivatives are often synthesized via coupling reactions between piperidine analogs and substituted benzyl halides. Key intermediates include 4-(piperidin-1-yl)piperidine derivatives, which are functionalized with hydroxymethyl groups at specific positions. Crystallographic studies confirm that chair conformations of piperidine rings are crucial for stabilizing intermediates . Purification often employs column chromatography or recrystallization, with intermediates validated via NMR and mass spectrometry (MS) .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- Nuclear Magnetic Resonance (NMR): H and C NMR are used to confirm substituent positions and stereochemistry. For instance, benzonitrile protons resonate at δ ~7.5–8.0 ppm, while piperidine methylene groups appear at δ ~2.5–3.5 ppm .

- Mass Spectrometry (HRMS): High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

- Chiral Analysis: Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) resolves enantiomers, critical for studying bioactive isomers .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles are mandatory due to potential irritancy .

- Waste Disposal: Follow institutional guidelines for hazardous organic waste, including segregation and professional disposal .

- Storage: Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can enantiomeric purity be assessed, and what methods are most effective for resolving stereoisomers?

Enantiomeric resolution is achieved via chiral chromatography. For example, SFC-MS using columns like Chiralpak® IA/IB effectively separates isomers with baseline resolution. Mobile phases often combine methanol or ethanol with CO₂, optimized for polarity and retention times . Circular Dichroism (CD) spectroscopy further validates optical activity, correlating with biological efficacy in protein-binding studies .

Q. What structural insights can be gained from X-ray crystallography, and how do they inform drug design?

Crystallographic studies reveal that the piperidine rings adopt chair conformations, stabilizing the molecule via van der Waals interactions. The hydroxymethyl group’s orientation influences hydrogen bonding with target proteins (e.g., FAD-dependent oxidoreductases), guiding rational design of inhibitors . Substituent positioning on the benzonitrile core affects steric hindrance and binding affinity, as shown in Menin-MLL interaction studies .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Structure-Activity Relationship (SAR) Analysis: Systematically modify substituents (e.g., trifluoromethyl or fluoro groups) to isolate contributions to activity. For example, hydantoin derivatives with 4-nitrophenyl groups show enhanced androgen receptor antagonism compared to trifluoromethyl analogs .

- Assay Standardization: Use validated buffer systems (e.g., ammonium acetate pH 6.5) and control compounds to minimize variability in enzymatic assays .

- Meta-Analysis: Cross-reference crystallographic data (e.g., Protein Data Bank entries) with biochemical results to identify conformational outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.